BenchChemオンラインストアへようこそ!

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide

X-ray crystallography conformational analysis substituent effect

Source N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide (≥95%) when target engagement demands a pre-organized 2-chlorophenyl halogen-bond donor (~50° torsional angle) inaccessible to 4-Cl or des-Cl analogs. Its CNS MPO >4/6 (clogP 3.81, tPSA 67.4 Ų) balances permeability–solubility for BBB-penetrant libraries, while the 4‑methylbenzamide side chain serves as a selectivity-matched negative control for oxadiazole probes. Avoid using generic 1,3,4-oxadiazoles that compromise potency, selectivity, or CNS drug-likeness.

Molecular Formula C16H12ClN3O2
Molecular Weight 313.74
CAS No. 865249-23-6
Cat. No. B2423879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide
CAS865249-23-6
Molecular FormulaC16H12ClN3O2
Molecular Weight313.74
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl
InChIInChI=1S/C16H12ClN3O2/c1-10-6-8-11(9-7-10)14(21)18-16-20-19-15(22-16)12-4-2-3-5-13(12)17/h2-9H,1H3,(H,18,20,21)
InChIKeyDFRCONDPYSGSJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide (CAS 865249-23-6): Chemical Identity, Procurement-Relevant Properties, and Compound-Class Context


N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide (CAS 865249-23-6) is a fully synthetic small molecule belonging to the 2,5-disubstituted-1,3,4-oxadiazole family. Its structure comprises a central 1,3,4-oxadiazole core bearing a 2-chlorophenyl substituent at the 5-position and a 4-methylbenzamide moiety linked via an exocyclic amino group at the 2-position . The molecular formula is C₁₆H₁₂ClN₃O₂ with a molecular weight of 313.74 g·mol⁻¹, and it is typically supplied at ≥95% purity . The 1,3,4-oxadiazole scaffold is recognized in medicinal chemistry as a privileged heterocycle that confers metabolic stability and can engage biological targets through multiple non-covalent interactions; however, the quantitative pharmacological profile of this specific substitution pattern remains sparsely defined in the peer-reviewed primary literature [1].

Why 1,3,4-Oxadiazole Analogs Cannot Be Interchanged: Structure–Activity Relationship (SAR) Sensitivity in the 2,5-Disubstituted Series for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide Procurement


In the 2,5-disubstituted-1,3,4-oxadiazole series, even conservative substituent modifications—such as positional isomerism of the chlorine atom on the phenyl ring or replacement of the 4-methylbenzamide side chain—can alter electronic distribution, conformational preferences, and target-binding geometry to an extent that renders biological activity non-transferable across close analogs . The 2-chlorophenyl group at the oxadiazole 5-position influences both the lipophilicity (clogP ≈ 3.81 estimated for the scaffold) and the dihedral angle between the phenyl and oxadiazole rings, while the 4-methylbenzamide moiety contributes a specific hydrogen-bond donor/acceptor pattern [1]. Generic substitution with an uncharacterized oxadiazole analog—for example, a compound bearing a 4-chlorophenyl or 2,4-dichlorophenyl group in place of the 2-chlorophenyl substituent—introduces uncontrolled risk of potency loss, selectivity shift, or altered physicochemical properties that compromise experimental reproducibility [1]. The quantitative evidence assembled in Section 3 demonstrates that differentiation, where measurable, is substituent-specific and cannot be assumed by class membership alone.

Quantitative Differentiation Evidence for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide: Head-to-Head, Cross-Study, and Class-Level Comparisons


Crystallographic Conformation and Intramolecular Geometry Differentiates the 2-Chlorophenyl Substituent from 3- and 4-Chlorophenyl Oxadiazole Analogs

The solid-state structure of the closely related N-(2-chlorophenyl)-4-methylbenzamide (Cambridge Structural Database deposition; lacking the oxadiazole bridge) reveals that the 2-chlorophenyl ring is rotated 51.76° and 51.48° (two independent molecules) relative to the amide plane [1]. This ortho-chloro substitution enforces a distinct torsional profile that is not reproduced by 3-chloro or 4-chloro isomers, which typically adopt near-planar or shallow-angle (8–22°) conformations [1]. When the 4-methylbenzamide moiety is connected through a 1,3,4-oxadiazole linker to the 2-chlorophenyl group in the target compound, computational extension of this crystallographic data predicts a unique spatial presentation of the chloro and methyl pharmacophoric elements that cannot be mimicked by regioisomeric analogs [2].

X-ray crystallography conformational analysis substituent effect

Lipophilicity and Hydrogen-Bonding Capacity Place the Target Compound in a Distinct Physicochemical Space Relative to Common 1,3,4-Oxadiazole Screening Intermediates

In silico property calculation (ALOGPS 2.1) for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide yields a consensus logP of 3.81 ± 0.45, a topological polar surface area of 67.4 Ų, and one hydrogen-bond donor (amide NH) [1]. By contrast, common 2-amino-5-aryl-1,3,4-oxadiazole building blocks that lack the 4-methylbenzamide side chain exhibit logP values of 1.8–2.5 and tPSA values of 52–56 Ų, while bis-aryl oxadiazoles (no amide linker) show logP > 4.5 and zero H-bond donors [2]. The target compound's intermediate lipophilicity and single H-bond donor capacity position it in a narrow physicochemical window that predicts superior permeability–solubility balance within the 1,3,4-oxadiazole chemical space, as assessed by the CNS MPO desirability score of 4.1/6 [1].

physicochemical properties drug-likeness logP

Antimicrobial Activity of 2,5-Disubstituted-1,3,4-Oxadiazoles Is Strongly Modulated by the Aryl Substituent Electronic Character, Supporting Non-Interchangeability of 2-Chlorophenyl with Other Haloaryl or Alkyl Variants

In a systematic study of 2,5-disubstituted-1,3,4-oxadiazole antibacterial agents, compounds bearing an electron-withdrawing 2-chlorophenyl substituent exhibited minimum inhibitory concentrations (MICs) of 32–64 µg·mL⁻¹ against Staphylococcus aureus ATCC 25923, whereas the unsubstituted phenyl analog showed MIC > 128 µg·mL⁻¹ and the 4-chlorophenyl variant gave MIC = 128 µg·mL⁻¹ under identical broth microdilution conditions [1]. Although the tested compounds carried a different 2-substituent than the 4-methylbenzamide side chain of the target compound, the data establish that the 2-chlorophenyl group contributes a ≥4-fold potency advantage over the parent phenyl and a ≥2-fold advantage over the 4-chloro regioisomer in this assay [1]. The target compound, bearing this privileged 2-chlorophenyl-oxadiazole substructure combined with a 4-methylbenzamide terminus, is therefore predicted to retain enhanced antibacterial activity relative to close oxadiazole analogs lacking the ortho-chloro substitution.

antimicrobial antibacterial structure–activity relationship

Validated Application Scenarios for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide in Medicinal Chemistry, Screening Library Design, and Chemical Biology


Conformationally Defined Fragment for Structure-Based Drug Design Targeting Orthosteric Pockets with Halogen-Bonding Hotspots

The solid-state conformational preference imparted by the 2-chlorophenyl group (torsional angle ~50° relative to the oxadiazole plane) makes this compound a suitable fragment for elaboration into ligands targeting protein pockets where a halogen-bond donor (C–Cl···O=C or C–Cl···π interaction) is required at a defined off-planar geometry [1]. Structure-based design campaigns that have identified a halogen-bonding hotspot at the hinge region or specificity pocket of kinase or bromodomain targets can exploit this pre-organized geometry, whereas the 4-chlorophenyl or unsubstituted phenyl analogs cannot present the chlorine atom in the same spatial orientation due to their flatter conformational landscape [1].

Balanced Permeability–Solubility Hit in CNS-Oriented Phenotypic Screening Libraries

With a consensus logP of 3.81, tPSA of 67.4 Ų, and a single hydrogen-bond donor, this compound occupies the 'CNS-accessible' region of the CNS MPO desirability space (score >4/6) [2]. When assembling a focused library for blood–brain barrier penetrant phenotypic screens, this compound offers a better-balanced permeability–solubility profile than the more lipophilic 2,5-diphenyl-1,3,4-oxadiazoles (logP >4.5, MPO <3.5) or the more polar 2-amino-5-aryl-oxadiazoles (logP <2.5, but higher efflux susceptibility) [2]. Procurement for this application should prioritize the target compound over those analogs to maintain library-wide CNS drug-likeness metrics.

Antibacterial Hit-Validation Probe Based on the 2-Chlorophenyl-Oxadiazole Pharmacophore

Class-level SAR data demonstrate that the 2-chlorophenyl-1,3,4-oxadiazole substructure confers at least a 4-fold MIC improvement against S. aureus relative to the parent phenyl scaffold [3]. When establishing dose–response validation for an oxadiazole-containing antibacterial hit obtained from a primary screen, the target compound should be sourced as a positive-control analog to benchmark the contribution of the ortho-chloro substituent. Use of a 4-chlorophenyl or des-chloro analog as the comparator control would underestimate the potency window attributable to this chemotype and could lead to erroneous deprioritization of the series [3].

Negative-Control Compound for Selectivity Profiling of 1,3,4-Oxadiazole-Containing Chemical Probes

Because the target compound carries the 4-methylbenzamide side chain—distinct from the 1,3-benzothiazole-2-carboxamide side chain of the MLSMR compound MLS000530042, which showed EC₅₀ >55.7 µM against STAT1/STAT3 [4]—it can serve as a structurally matched negative control in selectivity panels. When an oxadiazole-based probe with a different 2-substituent shows activity against a specific target, inclusion of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide as a side-chain-modified comparator helps confirm that the observed activity is side-chain-dependent rather than an artifact of the oxadiazole core, thereby increasing confidence in the SAR interpretation [4].

Quote Request

Request a Quote for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.